N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride
Overview
Description
N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride: is an organic compound with the molecular formula C11H18ClNO2 It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 3 and 4 positions
Mechanism of Action
Target of Action
It is known that the compound is used in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.
Mode of Action
It is known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Result of Action
It is known that the compound can be used in the formation of self-assembled monolayers (sams) of aromatic thiolates .
Action Environment
The action of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride can be influenced by environmental factors such as temperature and the presence of protons . For instance, the 3,4-dimethoxybenzyl protective group becomes cleaved off during monolayer formation at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride can undergo oxidation reactions, where the methoxy groups can be converted to hydroxyl groups or further oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
- Oxidation can yield compounds like 3,4-dihydroxybenzylamine.
- Reduction can produce N-(3,4-dimethoxybenzyl)-N-ethylamine.
- Substitution reactions can lead to halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound is used to study the effects of methoxy-substituted benzylamines on various biological systems. It can be used to investigate the interactions with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for exploring new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the ethylamine moiety.
3,4-Dimethoxybenzylamine: Similar structure but without the ethyl group.
N-(3,4-Dimethoxybenzyl)-N-methylamine: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: N-(3,4-dimethoxybenzyl)-N-ethylamine hydrochloride is unique due to the presence of both methoxy groups and the ethylamine moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-4-12-8-9-5-6-10(13-2)11(7-9)14-3;/h5-7,12H,4,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWZXYHHYMIZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585817 | |
Record name | N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052544-93-0, 40171-95-7 | |
Record name | Benzenemethanamine, N-ethyl-3,4-dimethoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052544-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(3,4-Dimethoxyphenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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